2,6-Dinitro-4-octylphenol
Description
Structure
3D Structure
Properties
CAS No. |
4097-33-0 |
|---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2,6-dinitro-4-octylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-2-3-4-5-6-7-8-11-9-12(15(18)19)14(17)13(10-11)16(20)21/h9-10,17H,2-8H2,1H3 |
InChI Key |
NYGISSDEOKKXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
vapor_pressure |
0.00000001 [mmHg] |
Origin of Product |
United States |
Contextualization Within the Nitrophenol and Alkylphenol Chemical Classes
2,6-Dinitro-4-octylphenol belongs to two significant classes of organic compounds: nitrophenols and alkylphenols.
Nitrophenols are derivatives of phenol (B47542) that have one or more nitro (-NO2) groups attached to the benzene (B151609) ring. The presence of the electron-withdrawing nitro groups significantly increases the acidity of the phenolic hydroxyl group and influences the compound's reactivity and biological activity. Dinitrophenols, with two such groups, are notable for their use as antiseptics, herbicides, and in the case of 2,4-Dinitrophenol (B41442), historically as a weight-loss drug due to its ability to uncouple oxidative phosphorylation. inchem.org
Alkylphenols are a class of organic compounds obtained by the alkylation of phenols. The addition of an alkyl chain, in this case, an octyl group, to the phenol structure imparts lipophilic (fat-soluble) properties to the molecule. nih.gov The length and branching of the alkyl group can influence the physical properties and biological activity of the compound. 4-Octylphenol (B30498), for instance, is a known surfactant and has been studied for its endocrine-disrupting properties. nih.govnih.gov
This compound, therefore, combines the chemical characteristics of both classes. The dinitrophenyl portion contributes to its potential biological activity, while the octyl chain affects its solubility and how it interacts with biological membranes.
Positional Isomerism and Structural Diversity in Dinitro Octylphenols
Strategies for the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the nitro groups onto a pre-existing 4-octylphenol (B30498) scaffold or the construction of the molecule through sequential alkylation and nitration steps.
Direct Nitration of 4-Octylphenol Substrates
The direct nitration of 4-octylphenol presents a straightforward route to this compound. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and a strong acid catalyst. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the octyl group, the incoming nitro groups are directed to the ortho positions (positions 2 and 6).
A common method for the dinitration of alkylphenols involves the use of concentrated nitric acid. google.com For instance, the dinitration of o-sec-butylphenol to yield 4,6-dinitro-o-sec-butylphenol is a well-documented process that can be adapted for 4-octylphenol. google.com The reaction is highly exothermic and requires careful temperature control to minimize the formation of oxidation byproducts, such as quinones. google.com The use of an inert solvent can help to manage the reaction temperature. google.com
| Reactant | Nitrating Agent | Conditions | Product | Reference |
| 4-tert-Amylphenol | Nitric Acid | - | Nitro derivatives | sciencemadness.org |
| o-sec-Butylphenol | Nitric Acid | 40-75 °C | 4,6-Dinitro-o-sec-butylphenol | google.com |
| Phenol | Nitric Acid/Sulfuric Acid | - | 2-Nitrophenol and 4-Nitrophenol | tandfonline.com |
Table 1: Examples of Phenol Nitration Reactions
The choice of nitrating agent and reaction conditions is crucial for achieving high yields and selectivity. While mixtures of nitric acid and sulfuric acid are potent, alternative nitrating systems like metal nitrates (e.g., copper(II) nitrate (B79036), iron(III) nitrate) in various solvents have been investigated to improve regioselectivity and yield for the mononitration of phenols. ijcce.ac.ir For dinitration, however, stronger conditions are generally necessary.
Alkylation Reactions for Octyl Moiety Introduction
The synthesis of the precursor, 4-octylphenol, is most commonly achieved through the Friedel-Crafts alkylation of phenol with an octene isomer. This reaction is typically catalyzed by a Lewis acid or a solid acid catalyst. The use of solid acids like zeolites or acid-activated clays (B1170129) is gaining prominence due to their ease of separation and reduced environmental impact compared to traditional homogeneous catalysts like aluminum chloride or sulfuric acid. researchgate.netwhiterose.ac.uk
The reaction of phenol with 1-octene (B94956) can lead to a mixture of ortho- and para-substituted octylphenols, as well as O-alkylated phenyl octyl ether. researchgate.netscielo.br The product distribution is influenced by the catalyst and reaction conditions such as temperature and reactant mole ratio. researchgate.netscielo.br To selectively obtain 4-octylphenol, catalysts and conditions that favor para-alkylation are employed. For example, certain zeolites exhibit shape selectivity that promotes the formation of the para isomer. researchgate.net
| Phenol Reactant | Alkylating Agent | Catalyst | Key Products | Reference |
| Phenol | 1-Octene | Zeolites (e.g., H-beta, H-USY) | o- and p-Octylphenol, Phenyl octyl ether | researchgate.net |
| Phenol | 1-Octene | Niobium Phosphate | Octenylphenols, Phenyl octenyl ether | scielo.br |
| Phenol | Diisobutene | H-type sulfonated resin | 4-tert-Octylphenol (B29142) | google.com |
| Phenol | 1-Octene | Eta alumina | 2,6-di-(2-octyl)phenol | google.com |
Table 2: Alkylation of Phenol to Produce Octylphenols
Regioselective Synthesis of Dinitro-Octylphenols
Achieving regioselectivity in the nitration of phenols is a significant challenge, particularly when specific substitution patterns are desired. For the synthesis of this compound, the directing effect of the hydroxyl and para-octyl groups inherently favors the desired isomer. However, in cases where other isomers might be accessible or where starting from a different precursor is necessary, regioselective methods become critical.
Methods for achieving ortho-selectivity in phenol nitration are particularly relevant. The use of metal nitrates, such as cerium(IV) ammonium (B1175870) nitrate (CAN) in the presence of sodium bicarbonate, has been shown to be highly regioselective for ortho-mononitration of various phenols. arkat-usa.org Another approach involves using NH4NO3 with KHSO4 as a catalyst, which also demonstrates high ortho-selectivity. dergipark.org.tr While these methods are typically optimized for mononitration, they highlight strategies to control the position of the first nitro group, which can then be followed by a second nitration step. For 4-substituted phenols, these ortho-directing methods would lead to the 2-nitro-4-substituted phenol, which upon further nitration would yield the 2,6-dinitro derivative.
Preparation and Characterization of this compound Derivatives
The chemical modification of this compound is primarily focused on altering its physicochemical and biological properties. These modifications often target the phenolic hydroxyl group or the octyl side chain to investigate structure-activity relationships.
Esterification at the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can be readily esterified to produce a variety of derivatives. Esterification can modulate the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic profile. Standard esterification methods, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, can be employed.
For sterically hindered phenols, like those with two ortho substituents, more robust esterification conditions may be necessary. The Steglich esterification, which uses a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for esterifying sterically hindered alcohols and phenols. rsc.org Another approach involves the use of amide acetals, which can esterify even severely hindered carboxylic acids and phenols. thieme-connect.com
A notable example of a dinitro-octylphenol ester is meptyldinocap, which is an ester of a dinitro-octylphenol isomer (2,4-dinitro-6-octylphenol) and crotonic acid. ontosight.ai The synthesis of such esters typically involves the reaction of the corresponding dinitro-octylphenol with the appropriate acylating agent. ontosight.ai
| Phenol Reactant | Acylating Agent | Coupling Agent/Catalyst | Product Type | Reference |
| 2,4-Dinitrophenol | Carboxylic Acid Chlorides | Triethylamine | 2,4-Dinitrophenyl esters | nih.gov |
| Sterically Hindered Phenols | Carboxylic Acids | DCC/DMAP | Esters | rsc.org |
| Phenols | Amide Acetals | - | Methyl or Ethyl Ethers/Esters | thieme-connect.com |
Table 3: Esterification and Etherification Reactions of Phenols
Modifications of the Octyl Side Chain for Structure-Activity Relationship Studies
The structure of the octyl side chain plays a crucial role in determining the biological activity of alkylphenols. Structure-activity relationship (SAR) studies often involve systematic modifications of this chain to probe its interaction with biological targets. Variations in chain length, branching, and the introduction of functional groups can have profound effects on activity. nih.gov
For instance, studies on various alkylphenols have shown that the length of the alkyl chain can influence their binding affinity to receptors. nih.govsemanticscholar.org The rationale for modifying the octyl side chain is to optimize properties such as target affinity, selectivity, and metabolic stability. While specific examples of modifications to the octyl chain of this compound are not extensively documented in publicly available literature, the principles of SAR from related alkylphenols provide a clear impetus for such studies. researchgate.net These modifications could include varying the length of the alkyl chain (e.g., from butyl to dodecyl), introducing unsaturation, or adding functional groups like hydroxyl or keto groups.
The synthesis of such analogs would typically involve starting with a different alkylphenol precursor, which would then be subjected to the dinitration conditions described in section 2.1.1.
An Examination of this compound: Synthetic Approaches and Chemical Behavior
The compound this compound is a member of the dinitrophenol family, characterized by a phenol ring substituted with two nitro groups and an octyl alkyl chain. While specific research on this particular isomer is limited, its chemical behavior and synthetic pathways can be understood by examining the principles of aromatic chemistry and the well-documented reactions of related dinitrophenol compounds. This article explores potential methods for modifying its aromatic structure and discusses considerations for the optimization and scaling of its synthesis in a laboratory setting.
Environmental Fate and Degradation Pathways
Abiotic Transformation Processes of 2,6-Dinitro-4-octylphenol
Abiotic transformation involves the degradation of a chemical through non-biological means, such as light (photolysis), water (hydrolysis), and oxidation.
Photolytic degradation is a significant pathway for the transformation of this compound. As a nitrophenol, the compound strongly absorbs ultraviolet (UV) light at wavelengths greater than 290 nm, which suggests a high potential for it to undergo direct photolysis in the environment. nih.gov While specific kinetic studies on its photolysis in water or on solid surfaces are not extensively detailed, the potential for this degradation route is clear. nih.gov
In the atmosphere, vapor-phase this compound is subject to degradation by reacting with photochemically-produced hydroxyl radicals. nih.gov This process is a key mechanism for its removal from the air. The estimated half-life for this atmospheric reaction is approximately 40 hours. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Vapor-Phase Reaction | Reaction with photochemically-produced hydroxyl radicals | nih.gov |
| Estimated Rate Constant | 9.7 x 10-12 cm3/molecule-sec at 25°C | nih.gov |
| Estimated Atmospheric Half-life | 40 hours | nih.gov |
This compound is not expected to undergo hydrolysis in the environment. nih.gov This stability is attributed to the absence of functional groups that are susceptible to hydrolysis. nih.gov
It is important to distinguish the phenol (B47542) itself from related parent compounds like the fungicide dinocap (B1148560), which is an ester. The ester forms of dinitrophenols can hydrolyze, particularly in alkaline media, to yield the corresponding phenol. agropages.comherts.ac.uk However, the resulting this compound is hydrolytically stable. nih.gov Structurally similar nitrophenols have pKa values in the range of 3-5, indicating that this compound will exist primarily as an anion in most environmental conditions, which affects its mobility and partitioning. nih.gov
The primary documented oxidative degradation mechanism for this compound is its reaction with hydroxyl radicals in the atmosphere. nih.gov
While specific studies on this compound are limited, research on related persistent organic pollutants like 2,4-dinitrophenol (B41442) (DNP) demonstrates the effectiveness of Advanced Oxidation Processes (AOPs). researchgate.net Techniques such as hydrodynamic cavitation combined with Fenton processes (HC/Fenton) have been shown to achieve complete degradation of DNP. researchgate.net Similarly, the photoinduced degradation of 4-octylphenol (B30498) is significantly enhanced in the presence of Fe(III), indicating that photo-Fenton type reactions are a viable degradation pathway for these types of phenolic compounds. researchgate.net These findings suggest that AOPs could be effective in the remediation of water contaminated with this compound.
Biotic Degradation and Biotransformation Pathways
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of organic pollutants from soil and water systems.
Direct research on the microbial degradation of this compound is scarce. However, studies on the closely related fungicide dinocap, a mixture of dinitro-octylphenyl crotonates, provide significant insights. Dinocap undergoes microbial degradation in soil, with a reported half-life (DT50) ranging from 4.5 to 6.1 days. agropages.comagropages.com The principal metabolite formed in this process is a dinitrophenol, highlighting the role of microorganisms in transforming these compounds. agropages.comagropages.com
The ability of various microorganisms to degrade structurally similar alkylphenols and dinitrophenols further suggests potential degradation pathways for this compound.
| Compound | Microorganism | Finding | Source |
|---|---|---|---|
| Dinocap (related mixture) | Soil Microbes | Degrades with a DT50 of 4.5-6.1 days. | agropages.comagropages.com |
| 4-tert-Octylphenol (B29142) | Thielavia sp. HJ22 (fungus) | 100% removal within 8 hours of incubation. | researchgate.net |
| 4-tert-Octylphenol | Aspergillus tubingensis F6 (fungus) | Demonstrated ability to biodegrade the compound. | frontiersin.org |
| 2,4-Dinitrophenol | Rhodococcus erythropolis | Utilizes 2,4-DNP as a sole carbon, nitrogen, and energy source. | hibiscuspublisher.com |
| 4,6-Dinitro-o-cresol (DNOC) | Pseudomonas sp., Azotobacter sp. | Capable of biodegrading DNOC. | cdc.gov |
Specific microbial metabolites for this compound have not been definitively identified in the available literature. The primary metabolite identified from the degradation of the commercial fungicide dinocap in soil is 2,4-dinitro-6-(2-octyl)phenol, a different isomer, but this confirms that the dinitrophenol structure is a key intermediate in the environmental breakdown of the parent esters. agropages.comagropages.com
Based on the degradation of analogous compounds, several metabolic pathways can be proposed:
Reduction of Nitro Groups: A common pathway for the biodegradation of dinitrophenols involves the enzymatic reduction of one or both nitro groups to form corresponding aminophenols, such as 2-amino-6-nitro-4-octylphenol. hibiscuspublisher.com
Denitrification: Some microorganisms can cleave the nitro groups from the aromatic ring, releasing them as nitrite (B80452) ions. cdc.gov
Ring Cleavage: Following initial transformations, the aromatic ring can be cleaved, leading to the formation of simpler aliphatic acids. The degradation of 4-tert-octylphenol by the fungus Thielavia sp. has been reported to produce intermediates like 4-hydroxybenzoic acid hydroquinone. researchgate.net
| Parent Compound | Potential Metabolite | Basis of Postulation | Source |
|---|---|---|---|
| This compound | 2-Amino-6-nitro-4-octylphenol | Analogy with 2,4-Dinitrophenol degradation pathway. | hibiscuspublisher.com |
| This compound | Nitrite ions | Analogy with Dinitrocresol (DNOC) degradation. | cdc.gov |
| This compound | Aliphatic acid intermediates | General pathway following aromatic ring cleavage. | hibiscuspublisher.com |
| Dinocap (isomer mixture) | 2,4-Dinitro-6-(2-octyl)phenol | Identified as the principal soil metabolite. | agropages.comagropages.com |
Environmental Distribution and Persistence Modeling
Predictive models are essential tools for estimating the environmental distribution and persistence of chemicals like this compound, for which extensive experimental data may be lacking. These models use the physicochemical properties of a compound to forecast its behavior in different environmental compartments such as air, water, soil, and sediment.
Based on a model of gas/particle partitioning of semivolatile organic compounds, this compound is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov In the vapor phase, it is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 40 hours. nih.gov The particulate-phase compound can be removed from the atmosphere through wet and dry deposition. nih.gov
The potential for bioaccumulation is a significant concern. The estimated bioconcentration factor (BCF) for this compound is 12,900, which suggests a very high potential for bioconcentration in aquatic organisms. nih.gov
In soil, the high estimated Koc value indicates that this compound is expected to be immobile. nih.gov However, as in water, it will likely exist as an anion in moist soils. Anions generally exhibit higher mobility in soil than their neutral counterparts, which could increase its potential for movement in certain soil conditions. nih.gov Volatilization from moist or dry soil surfaces is not considered an important fate process. nih.gov
The following table summarizes the key estimated environmental fate and transport properties for this compound based on modeling data.
Table 1: Modeled Environmental Fate Properties of this compound
| Property | Value | Interpretation | Source |
|---|---|---|---|
| Atmospheric Fate | |||
| Vapor Pressure | 1 x 10⁻⁸ mm Hg at 25°C | Exists in both vapor and particulate phases | nih.gov |
| Atmospheric Half-life | 40 hours | Degraded by hydroxyl radicals | nih.gov |
| Aquatic Fate | |||
| Soil Adsorption Coefficient (Koc) | ~30,500 | Expected to adsorb to suspended solids and sediment | nih.gov |
| Bioconcentration Factor (BCF) | ~12,900 | Very high potential for bioconcentration | nih.gov |
| Henry's Law Constant | 6 x 10⁻¹⁰ atm-cu m/mole | Not expected to volatilize from water | nih.gov |
| Soil Fate | |||
| Soil Adsorption Coefficient (Koc) | ~30,500 | Expected to be immobile | nih.gov |
| pKa (structurally similar compounds) | 3-5 | Exists primarily as an anion in moist soils, which may increase mobility | nih.gov |
Analytical Methodologies for the Detection and Quantification of 2,6 Dinitro 4 Octylphenol
Sample Preparation and Extraction Techniques from Complex Matrices
Effective sample preparation is a critical first step to isolate 2,6-Dinitro-4-octylphenol from interfering components present in environmental and biological samples. The choice of technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method.
Liquid-liquid extraction is a conventional and widely used technique for the extraction of phenolic compounds from aqueous and solid samples. unl.pt It operates on the principle of partitioning the analyte between two immiscible liquid phases.
For environmental water samples, a salting-out assisted liquid-liquid extraction (SALLE) method has been developed for multiclass pesticide residues. scirp.org This technique modifies the traditional LLE by adding a salt to the aqueous phase to decrease the solubility of the analyte and the organic solvent, thereby improving extraction efficiency. In one optimized procedure, acetonitrile (B52724) was selected as the extraction solvent. scirp.org Key parameters for this method are detailed in the table below. scirp.org
For solid environmental samples such as soil, wine, and grapes, extraction has been performed using dichloromethane (B109758). tuiasi.ro The general procedure involves extracting a 10 g sample twice with a volume of dichloromethane equal to two times the weight of the sample, followed by separation and centrifugation. tuiasi.ro In the analysis of crops, a common procedure involves an initial extraction with acetone, followed by a re-extraction of the analyte into hexane.
Table 1: Optimized Parameters for Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of Pesticides from Water
| Parameter | Optimized Value |
|---|---|
| Extraction Solvent | Acetonitrile |
| Solvent Volume | 1.5 mL |
| Sample Volume | 5 mL |
| Salt Type & Amount | 1.4 g NaCl |
| Sample pH | 7.0 |
| Shaking Time | 1 min |
| Centrifugation Speed | 4000 rpm |
| Centrifugation Time | 6 min |
Data sourced from Alemayehu et al. scirp.org
Solid-phase extraction (SPE) is a highly efficient and selective sample preparation technique used for the extraction, concentration, and cleanup of analytes from complex matrices. mdpi.commdpi.com It is based on the partitioning of analytes between a solid sorbent and a liquid phase. For phenolic compounds in water, SPE is a common method for preconcentration. researchgate.net
A validated method for the determination of various phenols in water utilizes SPE cartridges packed with a polystyrene divinyl benzene (B151609) material. academicjournals.org The methodology involves acidifying the sample, conditioning the cartridge, passing the sample through the sorbent, drying, and finally eluting the analytes with an appropriate solvent. academicjournals.org The use of SPE with silica (B1680970) cartridges has also been reported for the clean-up of extracts. tuiasi.ro
Solid-phase microextraction (SPME) is a solvent-free sampling technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. It is particularly useful for trace enrichment. Following extraction, the analytes are thermally desorbed in the injector of a gas chromatograph or desorbed with a solvent for HPLC analysis. mdpi.com While SPME has been applied to other phenolic compounds, its specific application for this compound requires further investigation. mdpi.com
Table 2: Typical Solid-Phase Extraction (SPE) Protocol for Phenols in Water
| Step | Procedure |
|---|---|
| Sample Pre-treatment | Acidify sample to pH < 2 with HCl. |
| Cartridge Conditioning | Sequentially pass 6 mL of methanol (B129727) and 6 mL of acidified water (pH < 2) through the cartridge. |
| Sample Loading | Pass the pre-treated water sample through the cartridge. |
| Cartridge Drying | Dry the cartridge under a gentle vacuum. |
| Analyte Elution | Elute the retained analytes with 2.4 mL of methanol containing 0.01% HCl. |
Data sourced from Tadesse et al. academicjournals.org
Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with chromatographic analysis and damage the analytical column or detector. tuiasi.ro
For the analysis of dinocap (B1148560) isomers, including this compound, in crops, a two-step clean-up procedure is employed after the initial extraction. This involves a hexane-acetonitrile partition followed by silica gel column chromatography.
In the analysis of complex samples like sewage sludge, selective pressurized liquid extraction (SPLE) can be used, which incorporates an in-cell clean-up step. nih.gov Sorbents such as silica gel, alumina, or Florisil are packed into the extraction cell along with the sample to retain interfering compounds like lipids. nih.gov For fish samples, Florisil SPE has been shown to be effective in separating target analytes from co-extracted substances. mdpi.com
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for separating this compound from other related compounds and matrix components before its quantification. Both high-performance liquid chromatography and gas chromatography are utilized.
High-performance liquid chromatography (HPLC) is a robust and versatile technique for the analysis of phenolic compounds. Reversed-phase HPLC is the most common mode used.
A well-established method for the simultaneous determination of four active ingredients of dinocap, including this compound, in crops utilizes a reversed-phase C18 column. ncats.io The separation is achieved using an isocratic mobile phase, and detection is performed with a UV detector. The specific conditions for this method are outlined in the table below. The effect of different stationary phase chemistries, such as polar end-capped C18 and perfluorinated phenyl (PFP), has been studied to optimize the separation of various priority phenols, demonstrating the tunability of HPLC methods. lcms.cz
Table 3: HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Cosmosil 5C18 (ODS, 5 µm particle size) |
| Mobile Phase | Methanol : Water : Acetic Acid (330:70:1, v/v/v) |
| Detection | UV at 245 nm |
| Limit of Detection | 0.02 ppm |
| Recovery (from crops) | 85-100% |
Data sourced from Inxight Drugs. ncats.io
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile or semi-volatile compounds. For phenols, analysis can be performed on the underivatized analytes or after derivatization to increase volatility and improve chromatographic behavior.
According to EPA Method 8041A, underivatized phenols can be analyzed directly by GC with a flame ionization detector (FID). epa.gov However, to enhance sensitivity and selectivity, derivatization is often employed. The phenols can be converted to their methylated ether derivatives (anisoles) using diazomethane (B1218177) for analysis by GC-FID, or to their pentafluorobenzyl (PFB) ether derivatives for analysis by an electron capture detector (ECD). epa.gov
It is important to note that certain dinitrophenols, specifically 2,4-dinitrophenol (B41442) and Dinoseb (2-sec-butyl-4,6-dinitrophenol), have been shown to fail to derivatize using the pentafluorobenzyl bromide (PFBBr) procedure. epa.govepa.gov This suggests that this compound, being structurally similar, would likely be analyzed either in its underivatized form or after methylation, rather than PFB derivatization. epa.gov When underivatized phenols are analyzed, the extraction solvent may need to be exchanged to a more compatible one, such as 2-propanol, prior to injection. epa.gov
Table 4: GC System Options for Phenol (B47542) Analysis (Based on EPA Method 8041A)
| Analysis Type | Derivatization Agent | Detector | Comments |
|---|---|---|---|
| Underivatized | None | Flame Ionization Detector (FID) | Direct analysis, may have non-specific interferences. epa.gov |
| Methylated Ethers | Diazomethane | Flame Ionization Detector (FID) | Increases volatility. epa.govepa.gov |
| PFB Ethers | Pentafluorobenzyl bromide (PFBBr) | Electron Capture Detector (ECD) | High sensitivity, but fails for some dinitrophenols. epa.govepa.gov |
Advanced Detection and Quantification Methods
The accurate measurement of this compound in various matrices necessitates the use of sophisticated analytical techniques that offer high sensitivity and selectivity. These methods are crucial for environmental monitoring and residue analysis in agricultural products.
Ultraviolet (UV) Spectrophotometric Detection in HPLC
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust method for the simultaneous determination of this compound and its isomers. In a documented procedure, this compound, along with other active ingredients of dinocap, was successfully quantified in crops. sigmaaldrich.comnih.gov The method involves extraction with acetone, followed by a clean-up process using hexane-acetonitrile partition and silica gel column chromatography. sigmaaldrich.comnih.gov The final determination is carried out by HPLC with UV detection at a wavelength of 245 nm. sigmaaldrich.comnih.gov A Cosmosil 5C18 (ODS, 5 micron) column is typically used with an eluent mixture of methanol, water, and acetic acid (330:70:1). sigmaaldrich.comnih.gov This approach allows for the simultaneous analysis of multiple related compounds and is applicable for residue analysis in crops sprayed with dinocap. sigmaaldrich.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
For enhanced sensitivity and selectivity, particularly at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is especially valuable for analyzing complex matrices like food and environmental samples. researchgate.netebi.ac.uk For instance, an analytical method for meptyldinocap, a related fungicide, involves its hydrolysis to 2,4-dinitro-6-octylphenol (B12665394) (an isomer of the target compound), which is then quantified by LC-MS/MS. researchgate.netebi.ac.uk This method has been validated for various fruit and soil samples, demonstrating its reliability for residue analysis. researchgate.netebi.ac.uk The use of negative electrospray ionization and gradient elution allows for precise quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of this compound, particularly in environmental samples. tuiasi.ro This technique is often used for the assessment of low concentrations of dinitrophenol pesticides like Dinocap, of which this compound is a component, in matrices such as soil, wine, and grapes. tuiasi.ro The methodology can involve derivatization to improve the volatility and thermal stability of the analyte. For example, phenols can be converted to their pentafluorobenzyl (PFB) derivatives for analysis by GC-MS with negative-ion chemical ionization (NICI), which offers high sensitivity. dss.go.th
Method Validation and Performance Evaluation
The reliability of any analytical method is established through rigorous validation, which includes assessing parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates.
The HPLC-UV method for the analysis of this compound in crops has a reported limit of detection of 0.02 ppm. sigmaaldrich.comnih.gov Recoveries from crops spiked at a level of 0.5 ppm were found to be in the range of 85-100%, indicating excellent accuracy of the extraction and analytical procedure. sigmaaldrich.comnih.gov
For LC-MS/MS methods, validation has been performed at various fortification levels in different matrices. For a related compound, meptyldinocap, recoveries from cucumber and soil samples were between 81.4% and 95.1%, with a limit of quantification of 0.01 mg/kg in both matrices. ebi.ac.ukresearchgate.netnih.gov In another study involving mango and soil, recoveries were between 93% and 98%, with a limit of quantification of 0.025 µg/g. researchgate.netebi.ac.uk These results demonstrate the robustness and accuracy of the LC-MS/MS methodology. researchgate.netebi.ac.uk
The performance of GC-MS methods is also well-documented. For the analysis of various phenols as PFB derivatives by GC-NICI-MS, instrumental detection limits have been reported to be in the low femtogram range (2.6 to 290 fg). dss.go.th However, the recovery of dinitrophenols from water samples can be challenging due to interference from water in the derivatization step. dss.go.th
Table of Analytical Method Performance Data for this compound and Related Compounds
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Citation |
|---|---|---|---|---|---|
| HPLC-UV | Crops | 0.02 ppm | - | 85-100 | sigmaaldrich.com, nih.gov |
| LC-MS/MS (for Meptyldinocap) | Cucumber, Soil | - | 0.01 mg/kg | 81.4-95.1 | researchgate.net, ebi.ac.uk, nih.gov |
| LC-MS/MS (for Meptyldinocap) | Mango, Soil | - | 0.025 µg/g | 93-98 | researchgate.net, ebi.ac.uk |
| GC-NICI-MS (as PFB derivative) | Standard Mixture | 120-290 fg | - | - | dss.go.th |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dinitro-6-octylphenol |
| Acetone |
| Acetic acid |
| Dinocap |
| Hexane |
| Methanol |
| Meptyldinocap |
Biological Interactions and Mechanistic Insights of 2,6 Dinitro 4 Octylphenol
Elucidation of Molecular Mechanisms of Action (e.g., Uncoupling of Oxidative Phosphorylation)
The primary molecular mechanism of action for 2,6-Dinitro-4-octylphenol is the uncoupling of oxidative phosphorylation. nih.govherts.ac.uk Like other dinitrophenolic compounds, it functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane. researchgate.net This action disrupts the proton motive force, which is the electrochemical gradient of protons essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase. researchgate.net
In essence, this compound creates a "short circuit" in the mitochondrial respiratory chain. Instead of protons flowing through the ATP synthase complex to generate ATP, they are shuttled back into the mitochondrial matrix by the dinitrophenol molecule. researchgate.net This dissipates the energy stored in the proton gradient as heat, leading to increased oxygen consumption without a corresponding increase in ATP production. This uncoupling of respiration from phosphorylation is a hallmark of dinitrophenol toxicity and is the basis for the fungicidal and pesticidal action of compounds like Dinocap (B1148560), which contains 2,6-dinitro-4-octylphenyl crotonates. herts.ac.uktuiasi.ro
Interaction with Cellular Components and Biochemical Pathways
The lipophilic nature of this compound, conferred by its octyl chain, facilitates its interaction with and passage through cellular membranes, particularly the inner mitochondrial membrane. researchgate.netontosight.ai Once inside the mitochondrial matrix, the phenolic hydroxyl group can release a proton, and the resulting anion is stabilized by the electron-withdrawing nitro groups, allowing it to diffuse back across the membrane to repeat the cycle.
Beyond its direct role as a protonophore, dinitrophenols can interact with mitochondrial proteins. Studies on the related compound 2,4-dinitrophenol (B41442) (DNP) have shown that its uncoupling action can be enhanced by the adenine (B156593) nucleotide translocase (ANT), a protein responsible for exchanging ATP and ADP across the inner mitochondrial membrane. mdpi.com
The metabolic fate of dinitrophenolic compounds often involves the reduction of their nitro groups. For instance, the metabolism of the pesticide Dinocap, which contains the 2,6-dinitro-4-octylphenyl moiety, results in various metabolites that are primarily excreted in urine and feces. agropages.comwho.int
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological potency of dinitrophenolic compounds is intricately linked to their chemical structure. Key structural features that determine the uncoupling activity include the acidic phenolic proton, the presence of electron-withdrawing nitro groups, and the nature of the alkyl substituent.
Key Structural Features for Uncoupling Activity
| Feature | Role in Biological Potency |
|---|---|
| Acidic Phenolic Group | Acts as the proton donor, essential for the protonophore cycle. |
| Nitro Groups | Increase the acidity of the phenol (B47542) and delocalize the negative charge of the resulting anion, enhancing its ability to traverse the lipid membrane. |
| Alkyl Chain (Octyl Group) | Increases the lipophilicity (fat-solubility) of the molecule, facilitating its partitioning into the mitochondrial membrane. The length and branching of the chain can modulate this effect. nies.go.jpnih.gov |
Studies on various alkylphenols have demonstrated that lipophilicity and steric hindrance by ortho substituents are critical determinants of biological activity. nih.gov For dinitrophenols specifically, a parabolic relationship has been observed between the alkyl chain length and inhibitory activity, indicating an optimal length for maximum potency. nies.go.jp The substitution pattern of the nitro groups on the phenol ring is also crucial; for example, 2,6-disubstituted phenols show different activities compared to 2,4-disubstituted isomers. glfc.org The presence of the long octyl chain in this compound significantly enhances its hydrophobic character, a key factor for its function as a potent uncoupler. ontosight.ai
Comparative Mechanistic Analysis with Other Dinitrophenolic Compounds
This compound is one of two primary isomeric structures found in the agricultural fungicide Dinocap, the other being 2,4-dinitro-6-octylphenol (B12665394). fao.org While both are potent uncouplers, their isomeric differences can lead to variations in their biological and toxicological profiles. For instance, studies on the hydrolysis of dinocap isomers have shown that the 2,6-dinitro isomer hydrolyzes more rapidly than the 2,4-dinitro isomer under certain conditions. herts.ac.uk
A comparison with other dinitrophenolic pesticides reveals a common mechanism of action but differences in potency and specificity.
Comparison of Dinitrophenolic Uncouplers
| Compound | Key Structural Difference from this compound | Notes |
|---|---|---|
| 2,4-Dinitro-6-octylphenol | Isomeric form; nitro and octyl groups are at different positions. | A major component of Dinocap, alongside the 2,6-dinitro-4-octyl isomer. fao.org |
| Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Has a sec-butyl group instead of an octyl group, and a different substitution pattern. | A well-known dinitrophenolic herbicide. pjoes.com |
| DNOC (4,6-dinitro-o-cresol) | Has a methyl group instead of an octyl group. | A potent protonophore that acts as a classical uncoupler. pjoes.comnih.gov |
| 2,4-Dinitrophenol (DNP) | Lacks an alkyl substituent at the 4- or 6-position. | A classic and extensively studied uncoupling agent. jst.go.jp |
Applications of 2,6 Dinitro 4 Octylphenol in Specialized Chemical Fields
Role as an Intermediate in Organic Synthesis and Chemical Manufacturing
2,6-Dinitro-4-octylphenol functions as a valuable precursor and intermediate in the synthesis of more complex molecules, particularly within the agrochemical industry. Its phenol (B47542) group provides a reactive site for further chemical modification, most notably through esterification.
The primary role of this compound is as a direct precursor to certain dinitrooctylphenyl crotonates. These esters are the active ingredients in some commercial agrochemical formulations. The synthesis typically involves the reaction of the phenoxide form of this compound with an acid halide. google.com For instance, it is a known component of the technical mixture for the fungicide and acaricide Dinocap (B1148560), where it exists alongside its isomeric form, 2,4-dinitro-6-octylphenol (B12665394), and their corresponding crotonate esters. echemi.comfao.orgagropages.com The phenol itself is considered a key metabolite or component in these technical mixtures. herts.ac.ukthegoodscentscompany.com
The general utility of substituted phenols like 4-n-octylphenol as intermediates for creating fungicides, bactericides, and dyestuffs further underscores the foundational role of the this compound structure in chemical manufacturing.
Investigation of Agrochemical Functionalities: Fungicidal and Acaricidal Mechanisms of Action
The biological activity of this compound and its derivatives is a primary focus of its application in the agrochemical sector. Research has differentiated the specific functionalities between its isomers.
Acaricidal Activity: Conversely, the isomeric 2,4-dinitro-6-octylphenol compounds have been shown to be more potent as acaricides (miticides). echemi.comthegoodscentscompany.com
Mechanism of Action: The mode of action for dinitrophenols, including this compound, is well-established. They function as uncouplers of oxidative phosphorylation. echemi.comherts.ac.uk This process involves the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP). By impairing ATP synthesis, the compound inhibits the primary energy production pathway of the fungal or mite cells, leading to their death. echemi.com This disruption converts the energy that would be stored in ATP into heat. echemi.com
Table 1: Isomer-Specific Agrochemical Activity
| Isomer | Primary Activity | Mechanism of Action |
| This compound | Fungicidal echemi.comthegoodscentscompany.com | Uncoupler of oxidative phosphorylation echemi.comherts.ac.uk |
| 2,4-Dinitro-6-octylphenol | Acaricidal echemi.comthegoodscentscompany.com | Uncoupler of oxidative phosphorylation echemi.comherts.ac.uk |
Research into Potential Antimicrobial Efficacy
The inherent chemical characteristics of this compound suggest its potential for broader antimicrobial applications beyond its established fungicidal use. The presence of nitro groups on an aromatic ring is a well-known feature that can confer antimicrobial properties. ontosight.ai
General research into nitrophenols supports their utility as antimicrobial agents. google.com The structural features of this compound—a hydrophobic octyl chain and the reactive nitro-substituted phenol ring—make it a candidate for investigation into new antimicrobial agents. ontosight.ai While specific, extensive studies on its bactericidal efficacy are not widely published, the foundational chemistry of the compound class points to this as a plausible area for further research. ontosight.aigoogle.com
Theoretical Studies on Derivatives for Energetic Materials and Propellant Applications
While this compound itself is not primarily used as an energetic material, its dinitrophenol core structure is of significant interest in the theoretical design of new energetic compounds and propellants. Theoretical studies often explore how modifying a base molecule with different functional groups affects its energetic properties.
Research on related dinitrophenol derivatives, such as 2-diazo-4,6-dinitrophenol (B1260509) (DDNP), provides a framework for this exploration. nih.gov In such studies, scientists use computational methods like density functional theory (DFT) to predict key performance indicators. nih.gov These indicators include:
Heat of Formation (HOF): A measure of the energy stored in a molecule.
Density (ρ): Higher density often correlates with better detonation performance.
Detonation Velocity (D) and Pressure (P): Key metrics for the power of an explosive. nih.gov
Table 2: Key Parameters in Theoretical Energetic Material Studies
| Parameter | Description | Relevance |
| Heat of Formation (HOF) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. nih.gov | A higher positive HOF can contribute to greater energy release. |
| Density (ρ) | The mass of the substance per unit volume. nih.gov | Higher density is a critical factor for achieving high detonation performance. |
| Detonation Velocity (D) | The speed at which the detonation wave travels through the explosive. nih.gov | A primary measure of an explosive's power and performance. |
| Detonation Pressure (P) | The pressure at the detonation front. nih.gov | Another key indicator of an explosive's brisance or shattering effect. |
| Bond Dissociation Energy (BDE) | The energy required to break a specific chemical bond. nih.gov | Used to evaluate the sensitivity and thermal stability of a molecule. nih.gov |
Future Research Directions and Emerging Methodologies
Development of Advanced Computational Models for Predicting Environmental Fate and Reactivity
Predicting the environmental journey and chemical reactivity of 2,6-Dinitro-4-octylphenol is crucial for environmental risk assessment. Future research is increasingly focused on developing sophisticated computational models that can provide rapid and cost-effective predictions, reducing the reliance on extensive experimental testing. ecetoc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models represent a cornerstone of this effort. ecetoc.orgdergipark.org.tr These models establish a mathematical link between the physicochemical properties of a chemical, derived from its molecular structure, and its environmental behavior or toxicity. ecetoc.org For nitroaromatic compounds, QSAR models have been developed to predict endpoints like toxicity to various organisms and biodegradability. nih.govwitpress.com The predictive power of these models depends on the quality and type of molecular descriptors used, which can range from electronic properties like hyperpolarizability to spatial and surface area attributes. dergipark.org.tr For instance, the estimated octanol-water partition coefficient (log Kow) of 5.71 and the resulting soil adsorption coefficient (Koc) of approximately 30,500 for this compound suggest it is expected to be immobile in soil, a prediction derived from such computational approaches. nih.gov
Beyond QSAR, advanced computational techniques like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are being employed to unravel reaction mechanisms at a quantum level. nih.gov Studies on related compounds, such as 2,4-dinitroanisole (B92663) (DNAN), have used these methods to calculate activation energies for reactions like hydrolysis, demonstrating how surfaces can catalyze degradation by lowering reaction barriers. nih.govacs.org Applying these models to this compound could elucidate its degradation pathways, identify transient intermediates, and predict its reactivity with environmental nucleophiles or radicals. dtic.mil
Table 1: Computational Modeling Approaches for Environmental Assessment
| Modeling Approach | Key Principles | Predicted Endpoints for this compound | References |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors (e.g., log Kow, electronic properties) with biological activity or environmental fate. | Toxicity, Bioconcentration Factor (BCF), Soil Adsorption (Koc), Biodegradability. | researchgate.netdergipark.org.trnih.gov |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine energies and properties. | Reaction pathways, activation energies for degradation (hydrolysis, oxidation), spectroscopic properties. | nih.gov |
| Ab Initio Molecular Dynamics (AIMD) | Simulates the movement of atoms over time based on first-principles quantum mechanics. | Mechanisms of surface-catalyzed reactions, interaction with water molecules and solvated species. | nih.govacs.org |
Exploration of Novel Synthetic Routes for Stereoselective and Sustainable Production
While industrial synthesis of nitrophenols is well-established, future research is geared towards developing novel synthetic routes that are more efficient, stereoselective, and sustainable. thieme.demdpi.com The "green chemistry" paradigm is a significant driver, aiming to reduce the use of hazardous reagents and minimize waste generation. bohrium.comresearchgate.net
For a compound like this compound, the structure of the octyl side chain (e.g., n-octyl, sec-octyl, or other isomers) is critical to its properties. Stereoselective synthesis, which allows for the precise control of the three-dimensional arrangement of atoms, is therefore a key research direction. thieme.de This is particularly relevant for producing specific isomers of the 4-octylphenol (B30498) precursor, which can then be nitrated. Emerging methods in asymmetric catalysis, including metal-catalyzed and organocatalytic reactions, offer pathways to such chiral building blocks. mdpi.com For example, recent developments in nickel-catalyzed tandem reactions that combine a Heck reaction with carbon-carbon double bond migration provide a new way to create highly substituted alkenes stereoselectively, a strategy that could be adapted for synthesizing complex alkylphenol precursors. nus.edu.sg
Furthermore, sustainable or "green" synthesis methods are being explored. This includes the use of environmentally benign solvents and catalysts. bohrium.com For instance, the synthesis of layered double hydroxides (LDHs) used for the removal of 2,4-dinitrophenol (B41442) (DNP) has been achieved using a non-aqueous "soft chemical" route to avoid contamination. bohrium.com Similarly, photocatalytic synthesis of nanocomposites for DNP degradation represents another sustainable approach. bohrium.com Applying these principles to the primary synthesis of this compound could lead to more eco-friendly manufacturing processes.
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Potential Application for this compound Synthesis | References |
|---|---|---|---|
| Conventional Synthesis | Typically involves Friedel-Crafts alkylation of phenol (B47542) followed by nitration with mixed acids. Often has limited stereocontrol and uses harsh reagents. | Baseline industrial production method. | N/A |
| Stereoselective Catalysis | Uses chiral catalysts (metal-based or organic) to produce a specific stereoisomer of a molecule. | Production of enantiomerically pure 4-octylphenol isomers prior to nitration. | thieme.demdpi.comnus.edu.sg |
| Green Chemistry Approaches | Employs benign solvents, renewable feedstocks, and energy-efficient processes (e.g., photocatalysis) to reduce environmental impact. | Sustainable production of the phenol precursor or the final dinitrated product. | bohrium.comresearchgate.netbohrium.com |
| Metal-Free Synthesis | Avoids the use of heavy or toxic metal catalysts, often relying on organocatalysis or unique reagents. | Development of cleaner synthetic routes for derivatives and precursors. | rsc.org |
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding of Biological Interactions
To understand how this compound interacts with living systems, researchers are moving beyond traditional toxicological endpoints towards a systems-level view. The integration of "multi-omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful platform for achieving a deeper mechanistic understanding. researchgate.netnih.govnih.gov These approaches provide a comprehensive snapshot of the molecular changes occurring within an organism upon exposure. mdpi.com
Transcriptomics analyzes the complete set of RNA transcripts, revealing which genes are activated or suppressed by the compound.
Proteomics identifies and quantifies the entire complement of proteins, showing the functional output of gene expression. nih.govmdpi.com
Metabolomics measures the global profile of small-molecule metabolites, providing a direct readout of the organism's physiological state and metabolic perturbations. rsc.orgoup.com
Studies on the related compound 2,4-dinitrophenol have demonstrated the power of these techniques. For example, metabolomics studies in Daphnia magna exposed to DNP revealed distinct changes in the metabolome, allowing researchers to discriminate its toxic effects from those of other chemicals and identify perturbed metabolic pathways. oup.comresearchgate.net Integrating these datasets—for instance, linking gene expression changes (transcriptomics) to corresponding protein abundance changes (proteomics) and subsequent alterations in metabolic pathways (metabolomics)—can elucidate the complete chain of events from molecular interaction to adverse outcome. researchgate.net This multi-omics approach is critical for identifying novel biomarkers of exposure and effect and for building more predictive models of toxicity. mdpi.comacs.org
Miniaturized and High-Throughput Analytical Platforms for Environmental Monitoring
Effective environmental monitoring requires analytical methods that are rapid, sensitive, cost-effective, and ideally, portable. nih.gov Future research is heavily invested in the development of miniaturized and high-throughput platforms to replace or supplement traditional, lab-based chromatographic techniques. researchgate.netnih.gov These emerging platforms offer the potential for real-time, on-site analysis of this compound in various environmental matrices.
High-throughput screening (HTS) assays, which can test thousands of chemicals for biological activity in a short time, are becoming essential tools in toxicology. acs.orgnih.gov Imaging-based HTS, also known as high-content screening, can detect chemical-induced changes in cell morphology, providing a rich dataset for bioactivity profiling of compounds like dinitrophenols. nih.gov
For chemical detection, miniaturized analytical systems are showing great promise. Capillary electrophoresis (CE) on a microchip, for example, has been used for the rapid and simultaneous determination of several nitrophenolic pollutants. researchgate.net These "lab-on-a-chip" devices reduce solvent and reagent consumption, shorten analysis times, and can be integrated into portable instruments for field use. nih.gov Other emerging platforms include self-powered sensors based on photocatalytic fuel cells, which can offer highly selective detection of specific nitrophenols. acs.org The development of such platforms for this compound would significantly enhance environmental monitoring and exposure assessment capabilities.
Table 3: Emerging Analytical Platforms for Nitrophenol Monitoring
| Platform | Principle of Operation | Key Advantages | References |
|---|---|---|---|
| High-Throughput Phenotypic Profiling (HTPP) | Imaging-based assay using fluorescent probes to measure hundreds of morphological features in cells upon chemical exposure. | Rapid bioactivity screening of many chemicals; provides mechanistic insights. | nih.gov |
| Capillary Electrophoresis (CE) Microchip | Separation of analytes in microfluidic channels based on their electrophoretic mobility, coupled with electrochemical detection. | Fast analysis (seconds to minutes), low sample volume, potential for portability. | researchgate.net |
| Miniaturized Liquid Chromatography (LC) | LC performed in capillary or nano-bore columns, reducing solvent consumption and increasing sensitivity. | Greener alternative to conventional LC; can be made portable for in-situ monitoring. | nih.gov |
| Self-Powered Sensors | Photocatalytic fuel cells that generate an electrical signal upon the specific reduction or oxidation of the target analyte. | High selectivity, no need for external power source, suitable for remote sensing. | acs.org |
Rational Design of Targeted Derivatives with Tailored Physicochemical and Biological Properties
Rational design involves the strategic modification of a molecule's structure to achieve specific, desired properties. rsc.orgresearchgate.net This approach represents a proactive frontier of chemical research, moving from simply characterizing existing compounds to engineering new ones with tailored functions. For this compound, this could involve designing derivatives for use as molecular probes, specialized materials, or compounds with modified biological activity. nih.govmdpi.com
The core principle is to establish a clear structure-property relationship. For example, by systematically altering the length and structure of the alkyl chain or by introducing new functional groups onto the phenol ring, one can modulate properties like lipophilicity, electronic character, and steric profile. Research on 2,4-DNP has explored the synthesis of lipophilic ester derivatives to improve their incorporation into delivery systems like liposomes. mdpi.com A similar strategy could be applied to this compound to control its bioavailability or membrane-crossing ability.
In materials science and chemical biology, dinitrophenyl groups are sometimes used as tags or probes. The rational design of a 5'-[S-(2,4-Dinitrophenyl)-thio]-2'-deoxyuridine analog, for instance, created a useful nucleic acid label. nih.gov Similarly, derivatives of this compound could be designed to act as polarizing agents in dynamic nuclear polarization (DNP) NMR experiments, where structural modifications have been shown to significantly impact performance. rsc.orgresearchgate.net Computational chemistry plays a vital role in this process, allowing for the in-silico screening of potential derivatives to predict their properties before undertaking their synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-Dinitro-4-octylphenol in laboratory settings?
- Methodological Answer : Synthesis typically involves nitration of 4-octylphenol using mixed acids (e.g., HNO₃/H₂SO₄). Key steps include:
Substrate Preparation : Ensure 4-octylphenol is purified via recrystallization to minimize side reactions.
Nitration Conditions : Optimize temperature (0–5°C) and stoichiometry (2.2 equivalents of HNO₃) to favor dinitration at the 2,6-positions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by HPLC for purity validation .
- Validation : Compare NMR spectra (¹H/¹³C) with PubChem-computed data for structural confirmation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>97% by GC) .
- Spectroscopy :
- FT-IR : Confirm nitro groups (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1340 cm⁻¹).
- NMR : Compare aromatic proton shifts (δ 8.2–8.5 ppm for nitro-adjacent protons) with computed PubChem data .
- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular ion ([M-H]⁻ at m/z 295.1) .
Q. What protocols are advised for assessing the acute toxicity of this compound in mammalian models?
- Methodological Answer :
- Dosing : Administer orally or intraperitoneally at 10–100 mg/kg in rodents. Monitor for neurotoxic symptoms (tremors, hyperactivity).
- Biomarkers : Perform liver/kidney function tests (ALT, AST, BUN) pre- and post-exposure. Blood analysis for compound levels >10 ppm indicates toxicity .
- Histopathology : Examine liver and kidney tissues for necrosis or inflammatory markers.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for nitro-substituted phenolic compounds like this compound?
- Methodological Answer :
- Variable Isolation : Control experimental conditions (pH, solvent polarity) that influence nitro group reactivity.
- Assay Validation : Replicate conflicting studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Meta-Analysis : Apply qualitative contradiction frameworks (e.g., iterative data triangulation) to identify methodological outliers .
Q. What environmental fate studies are critical for understanding the ecological impact of this compound?
- Methodological Answer :
- Degradation Pathways :
- Photolysis : Exclude UV light (λ >290 nm) and measure half-life in aqueous solutions.
- Biodegradation : Use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization rates.
- Metabolite Identification : Analyze degradation products (e.g., nitro-reduced amines) via LC-MS/MS .
- Bioaccumulation : Determine log Kow (octanol-water partition coefficient) to predict trophic transfer.
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?
- Methodological Answer :
- Quantum Mechanics : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate nitro group charge density and predict electrophilic sites.
- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to explain solubility discrepancies.
- Docking Studies : Model binding affinity with cytochrome P450 enzymes to anticipate metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
